molecular formula C14H11BrN2S2 B2854147 N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890961-65-6

N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2854147
CAS No.: 890961-65-6
M. Wt: 351.28
InChI Key: JJBGXCGJTWWCHU-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a small molecule based on the benzothiazole scaffold, a structure of high interest in medicinal chemistry for developing novel therapeutic agents . While specific biological data for this exact analog is limited in the public domain, closely related derivatives provide strong evidence of its research potential. Structural analogs, particularly 4-(4-bromophenyl)thiazol-2-amines, have demonstrated potent and selective antitumor activity in vitro against human breast adenocarcinoma cell lines (MCF7), with efficacy comparable to standard chemotherapeutic agents like 5-fluorouracil . This suggests its value in oncology research for probing new pathways in cancer cell proliferation. Furthermore, this class of compounds has shown significant, broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus , Escherichia coli ) and fungal strains (e.g., Candida albicans ), indicating its utility in researching solutions to drug-resistant pathogens . The incorporation of the bromophenyl moiety is a common strategy in drug design to enhance binding affinity and metabolic stability. Researchers can leverage this compound as a key intermediate or pharmacophore for designing new inhibitors and as a tool compound for studying molecular mechanisms of action, supported by the demonstrated ability of similar structures to yield good docking scores in computational studies against various enzymatic targets .

Properties

IUPAC Name

N-(3-bromophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2S2/c1-18-11-6-3-7-12-13(11)17-14(19-12)16-10-5-2-4-9(15)8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBGXCGJTWWCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a benzothiazole ring , which is further substituted with a methylthio group and an amine functional group . This unique combination of substituents contributes to its biological activity and chemical reactivity.

Anticancer Properties

This compound has been studied for its potential anticancer effects. Research indicates that compounds in the benzothiazole class exhibit promising results against various cancer cell lines, suggesting mechanisms that interfere with cellular signaling pathways involved in cancer progression and proliferation .

A summary of the biological activities related to this compound is presented in the following table:

Activity TypeDescription
Anticancer Effective against multiple cancer cell lines; mechanisms include apoptosis induction and cell cycle arrest.
Antimicrobial Exhibits activity against various bacterial strains, indicating potential as an antibacterial agent.
Enzyme Inhibition Inhibits key enzymes such as urease and monoamine oxidase, contributing to its pharmacological profile.

The mechanism of action for this compound primarily involves:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : It promotes programmed cell death through the activation of apoptotic pathways.
  • Enzyme Interaction : Binding studies have demonstrated that this compound can effectively interact with enzymes involved in cancer metabolism, thereby inhibiting their activity .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Reaction of 3-bromoaniline with 4-methylthiobenzothiazole in the presence of a suitable base (e.g., potassium carbonate) under controlled conditions.
  • The use of solvents like dimethylformamide (DMF) at elevated temperatures to enhance yield.

This compound's derivatives have also been synthesized and evaluated for enhanced biological activity, indicating that modifications to the structure can lead to improved efficacy against specific targets.

Comparative Analysis with Similar Compounds

This compound shares similarities with other benzothiazole derivatives. A comparative analysis is shown below:

Compound NameStructural FeaturesUnique Properties
N-(4-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amineChlorophenyl instead of bromophenylDifferent electronic properties affecting reactivity
2-AminobenzothiazoleLacks additional substituentsSimpler structure with distinct biological activity
N-(3-nitrophenyl)-6-(methylthio)benzo[d]thiazol-2-amineNitro group instead of bromoEnhanced electron-withdrawing effects

The unique combination of substituents in this compound may influence its biological activity differently compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models. For instance:

  • Study 1 : Evaluated the compound's cytotoxic effects on human leukemia cells, demonstrating significant inhibition of cell growth.
  • Study 2 : Investigated its antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing promising results that suggest potential therapeutic applications in infectious diseases .

Scientific Research Applications

Medicinal Chemistry and Antimicrobial Activity

Recent studies have highlighted the synthesis of benzothiazole derivatives, including N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine, for their antimicrobial properties. Benzothiazole derivatives are known for their ability to inhibit Mycobacterium tuberculosis, with some compounds demonstrating superior potency compared to standard drugs. The synthesis methods include various reactions such as diazo-coupling and Knoevenagel condensation, which enhance the biological activity of these compounds .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameActivity against M. tuberculosisReference
This compoundHigh
2-amino-6-thiocyanatobenzo[d]thiazoleModerate
4-(benzo[d]thiazole-2-yl) phenolsVariable

Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro assays. Studies indicate that benzothiazole derivatives can induce cytotoxic effects in several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The mechanism of action often involves the inhibition of key cellular pathways that promote tumor growth .

Case Study: Cytotoxicity Evaluation

In a recent study, a series of benzothiazole derivatives were synthesized and tested for their cytotoxic effects using the MTT assay. The results showed that this compound exhibited significant cytotoxicity against the tested cell lines, suggesting its potential as a lead compound for further development in anticancer therapy .

Neuroprotective Effects

Another promising application of benzothiazole derivatives is in neuroprotection, particularly against Alzheimer's disease. Compounds containing a benzothiazole core have been shown to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and potentially improving cognitive function. This property makes them candidates for further investigation as therapeutic agents for neurodegenerative disorders .

Table 2: Acetylcholinesterase Inhibition by Benzothiazole Derivatives

Compound NameIC50 (µM)Reference
This compound10.5
4-(benzo[d]thiazole-2-yl) phenols8.7

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multiple steps that can affect its biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy and reducing toxicity. Variations in substituents on the benzothiazole ring can significantly influence its pharmacological properties, making SAR studies an essential part of drug development .

Comparison with Similar Compounds

Core Structural Variations

The benzothiazole-2-amine scaffold is a common feature among analogs, but substituents at the 4-position and the 2-amine nitrogen significantly influence biological activity and physicochemical properties. Key analogs include:

Compound Name 4-Position Substituent 2-Amine Substituent Key Features
N-(3-Bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine Methylthio (-SMe) 3-Bromophenyl Bromine enhances lipophilicity; methylthio may modulate solubility
4-(3-Chlorophenyl)-N-(3-(methylthio)phenyl)thiazol-2-amine (FCG) 3-Chlorophenyl 3-(Methylthio)phenyl Chlorine substitution improves target binding in CFTR rescue studies
N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine 4-Bromophenyl 4-Bromobenzylidene Dual bromine groups enhance steric bulk and π-π interactions
4-(2,7-Dichloro-9H-fluoren-4-yl)thiazol-2-amine Dichlorofluorenyl Unsubstituted Fluorenyl group increases planarity for DNA intercalation

Structural Insights :

  • Halogen Effects : Bromine (in the target compound) vs. chlorine (in FCG) alters electronic properties and binding kinetics. Bromine’s larger atomic radius may enhance hydrophobic interactions .
  • Methylthio vs. Aryl Groups : The methylthio group at the 4-position improves solubility compared to bulky aryl substituents, as seen in FCG .

Activity Trends :

  • Anti-inflammatory Activity : Schiff base derivatives (e.g., 5a, 5j) outperform thiazole-oxazole hybrids due to enhanced electron-withdrawing groups .
  • Antimicrobial Potency: Thiazolidin-4-one derivatives (e.g., 6a–n) show superior activity over dihydropyrimidinones, attributed to improved membrane penetration .

Physicochemical Properties

Property This compound FCG N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine
Molecular Weight ~335 g/mol ~352 g/mol ~435 g/mol
Melting Point Not reported Not reported 105–107°C
LogP Estimated 3.8–4.2 4.1 (predicted) 4.5–5.0
Solubility Moderate in DMSO Low in aqueous buffers Poor aqueous solubility

Key Observations :

  • Higher halogen content (e.g., dual bromine) correlates with increased LogP and reduced solubility .
  • Methylthio groups improve solubility compared to halogenated aryl substituents .

Structure-Activity Relationships (SAR)

  • Halogen Positioning : 3-Bromophenyl (target compound) vs. 4-bromophenyl (): Meta-substitution may reduce steric hindrance, enhancing target engagement.
  • Methylthio vs.
  • Schiff Base Formation: Imine linkages (e.g., 5a–l) enhance anti-inflammatory activity by mimicking endogenous ligands .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine?

Methodological Answer: The synthesis typically involves cyclization of precursors such as 3-bromoaniline and 4-(methylthio)benzo[d]thiazole derivatives. Key steps include:

  • Cyclization: Use a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) under reflux (80–100°C) for 6–12 hours .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .
  • Critical Parameters: Moisture-sensitive intermediates require inert atmospheres (N₂/Ar). Monitor reaction progress via TLC (Rf ~0.5 in 1:1 hexane:EtOAc) .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm substituent positions via aromatic proton signals (δ 7.2–8.0 ppm) and methylthio group (δ 2.5 ppm for SCH₃). Coupling patterns distinguish bromophenyl protons .
  • IR Spectroscopy: Identify N-H stretches (~3300 cm⁻¹), C=N (1620 cm⁻¹), and C-S (690 cm⁻¹) .
  • Mass Spectrometry: ESI-MS in positive mode shows [M+H]⁺ peak at m/z 365.1 (calculated for C₁₄H₁₀BrN₂S₂) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Screening: Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) at 10–100 µM concentrations .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Substituent Variation: Modify the bromophenyl (e.g., Cl, NO₂) or methylthio (e.g., SCH₂Ph, SO₂Me) groups. Assess impact on bioactivity .
  • Data Analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with IC₅₀ values. For example, electron-withdrawing groups on the phenyl ring enhance antimicrobial activity .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum batch) .
  • Control Compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
  • Meta-Analysis: Pool data from multiple studies (≥3 independent replicates) and apply statistical tests (ANOVA, Tukey’s HSD) .

Q. What crystallographic methods determine the molecular structure and conformation of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (CHCl₃/MeOH). Use SHELX-TL for structure refinement .
  • Key Metrics: Bond lengths (C-S: ~1.70 Å, C-Br: ~1.90 Å) and dihedral angles between rings confirm planar geometry .
  • Validation: Check R-factor (<0.05) and electron density maps for missing/disordered atoms .

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